C.I. Sulphur Black 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Use in Weight Loss Research (1930s)

Researchers initially observed 2,4-DNP's ability to increase metabolic rate in accidental workplace exposures []. This led to its investigation as a potential weight-loss drug in the 1930s []. However, its clinical use was short-lived due to its high toxicity, causing severe side effects and even death [].

Potential Applications in Other Fields

Despite its dangers, recent research has explored the potential applications of 2,4-DNP in other scientific areas, including:

- Understanding mitochondrial function: 2,4-DNP acts as a mitochondrial uncoupler, disrupting the process by which cells generate energy (ATP) []. This unique mechanism can be used to study mitochondrial function and its role in various diseases [].

- Investigating anti-aging effects: Some studies suggest that low doses of 2,4-DNP may have anti-aging effects in specific animal models, potentially by reducing oxidative stress []. However, these findings are preliminary and require extensive further research with significant ethical considerations due to the compound's known toxicity.

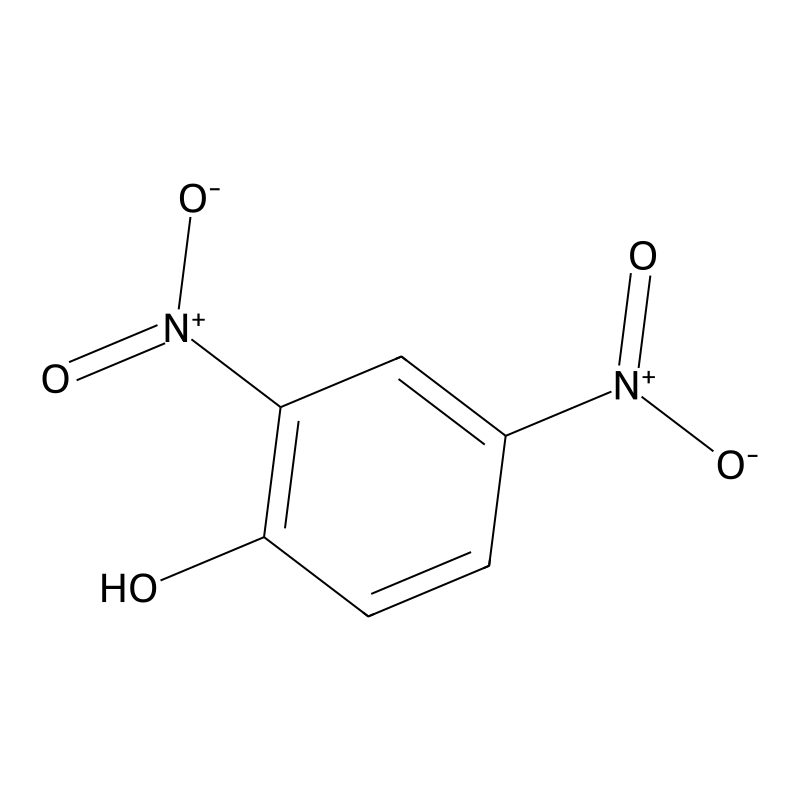

2,4-Dinitrophenol is an organic compound with the chemical formula C₆H₄N₂O₅. It appears as a yellow crystalline solid with a sweet, musty odor and is known for its volatility and solubility in various organic solvents as well as aqueous alkaline solutions. This compound belongs to the dinitrophenols family and has been utilized in various applications, including explosives manufacturing, pesticides, and herbicides. Notably, 2,4-dinitrophenol is highly explosive when dry and can decompose explosively under shock or friction .

- Hydrolysis: It can be produced by hydrolyzing 2,4-dinitrochlorobenzene.

- Nitration: The compound can be synthesized through the nitration of phenol or monochlorobenzene using nitric acid.

- Reactions with Bases: It reacts vigorously with strong bases such as sodium hydroxide and potassium hydroxide to form shock-sensitive materials .

- Decomposition: Upon heating or in the presence of strong acids or bases, it may produce toxic gases such as nitrogen oxides .

The synthesis of 2,4-dinitrophenol can be achieved through several methods:

- Nitration of Phenol: Treating phenol with a mixture of concentrated nitric acid and sulfuric acid.

- Nitration of Monochlorobenzene: Using a similar nitrating agent on monochlorobenzene.

- Hydrolysis of 2,4-Dinitrochlorobenzene: Converting 2,4-dinitrochlorobenzene via hydrolysis.

- Oxidation of 1,3-Dinitrobenzene: This involves oxidizing 1,3-dinitrobenzene under suitable conditions .

2,4-Dinitrophenol has a range of applications:

- Explosives: Used in the manufacture of explosives due to its high explosive potential.

- Pesticides and Herbicides: Employed as an insecticide and herbicide due to its toxic effects on various organisms.

- Biochemical Research: Utilized in studies involving oxidative processes where it serves as a metabolic stimulant .

Research indicates that 2,4-dinitrophenol interacts with various biological systems primarily through its uncoupling mechanism in mitochondria. This interaction leads to increased metabolic activity and altered thermoregulation. Furthermore, it has been shown to affect thyroid hormone metabolism by lowering serum thyroxine levels and accelerating peripheral metabolism . Toxicological studies have identified significant risks associated with its exposure, including damage to multiple organ systems .

Several compounds share structural similarities with 2,4-dinitrophenol. Here are some notable examples:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Trinitrophenol | Contains three nitro groups | Known as picric acid; used as an explosive and dye |

| 2-Nitrophenol | Contains one nitro group | Less toxic than 2,4-dinitrophenol; used in dyes |

| 4-Nitrophenol | Contains one nitro group | Used in pharmaceuticals; less hazardous than 2,4-DNP |

| Dinitroaniline | Contains two nitro groups | Used in dye production; less explosive than dinitrophenols |

While many compounds within this category exhibit similar chemical properties due to their nitro groups, 2,4-dinitrophenol is unique for its potent uncoupling effect on oxidative phosphorylation and its associated toxicity profile .

Protonophore Activity

2,4-DNP functions as a protonophore, shuttling protons across the inner mitochondrial membrane via its ionizable hydroxyl group and hydrophobic aromatic structure [2] [4]. In planar lipid bilayers, 2,4-DNP increases proton conductance by 3–5-fold, a process amplified by mitochondrial proteins such as uncoupling protein 1 (UCP1) and adenine nucleotide translocase 1 (ANT1) [2]. Molecular dynamics simulations reveal that arginine 79 in ANT1 facilitates 2,4-DNP binding, enabling cooperative proton transport [2]. Unlike endogenous uncouplers that require fatty acid cofactors, 2,4-DNP operates independently, making its protonophoric activity indiscriminate and unregulated [2].

Disruption of Proton Gradient

The protonmotive force (PMF), essential for ATP synthase activity, is abolished by 2,4-DNP. In zebrafish embryos, 2,4-DNP treatment elevated basal proton leak 20-fold within 24 hours, reducing the PMF from approximately 180 mV to near-zero levels [3]. This dissipation decouples electron transport chain activity from ATP production, as evidenced by oxygen consumption rate (OCR) assays showing a 70% reduction in ATP-linked respiration in hepatocytes [5]. The compound’s lipophilic derivatives, such as 2,4-DNP-palmitate, further enhance membrane permeability, amplifying gradient collapse [4].

ATP Synthesis Inhibition

By uncoupling oxidation from phosphorylation, 2,4-DNP reduces ATP synthesis efficiency by 80–90% in isolated mitochondria [5]. Liposomal formulations of 2,4-DNP esters inhibit ATP production in hepatocytes at 10 μM concentrations, compared to 50 μM for free 2,4-DNP [4]. This inhibition stems from the inability of ATP synthase to utilize the PMF, forcing cells to rely on glycolysis—a less efficient pathway producing 2 ATP molecules per glucose versus 30–36 via oxidative phosphorylation [5].

Cellular Energy Metabolism Alterations

Oxidative Phosphorylation Uncoupling

2,4-DNP converts mitochondria from ATP generators to heat-producing organelles. In mammalian cells, OCR increases by 150% under 2,4-DNP treatment, reflecting maximal electron transport chain activity unhindered by ATP synthase constraints [5]. This hypermetabolic state depletes cellular energy reserves, as shown by a 60% reduction in ATP/ADP ratios within 30 minutes of exposure [5].

Metabolic Rate Enhancement Pathways

The compound elevates basal metabolic rate (BMR) by 30–40% in vivo, primarily through futile proton cycling. Each proton transported by 2,4-DNP consumes energy equivalent to 0.24 kcal/mol, translating to a 500–600 kcal/day increase in human energy expenditure at subtoxic doses [5]. This thermogenic effect is paralleled by upregulated fatty acid oxidation, as mitochondria oxidize lipids to sustain electron transport chain flux [2].

Thermogenic Mechanisms

Heat Production Pathways

2,4-DNP generates heat via non-shivering thermogenesis, dissipating the PMF as thermal energy. In brown adipose tissue models, 2,4-DNP increases heat output by 2.5-fold, comparable to UCP1 activation by fatty acids [6]. However, unlike UCP1-mediated thermogenesis, which is localized and regulated, 2,4-DNP induces systemic hyperthermia, raising core body temperature by 1.5–2.0°C in mammals [6].

Comparative Analysis with Endogenous Uncoupling Proteins

While UCP1 and 2,4-DNP both uncouple mitochondria, key differences exist:

| Feature | 2,4-DNP | UCP1 |

|---|---|---|

| Regulation | Unregulated, dose-dependent | Tightly controlled by fatty acids, nucleotides |

| Tissue Specificity | Systemic | Brown adipose tissue-specific |

| Proton Transport Rate | 5–10 H⁺/s/molecule | 1–2 H⁺/s/molecule |

| Thermogenic Efficiency | 40–50% energy dissipated as heat | 60–70% energy dissipated as heat |

UCP1 requires coactivation by fatty acids and is inhibited by purine nucleotides, whereas 2,4-DNP operates independently, making its effects irreversible without exogenous clearance [2] [6].

Intracellular H₂O₂ and O₂⁻ Level Modifications

The effects of 2,4-dinitrophenol on reactive oxygen species generation demonstrate remarkable complexity, with outcomes varying significantly based on cellular context, concentration, and exposure duration. In Calu-6 lung cancer cells, 200 micromolar 2,4-dinitrophenol significantly increased both intracellular hydrogen peroxide and superoxide anion levels, contributing to oxidative stress-mediated cell cycle arrest and apoptosis [7]. These elevated reactive oxygen species levels were accompanied by depletion of glutathione content, indicating compromised cellular antioxidant capacity.

Conversely, in cerebral cortical neurons, lower concentrations of 2,4-dinitrophenol (20 micromolar) produced protective effects by reducing oxidative stress markers [3]. Specifically, levels of lipid peroxidation products including 4-hydroxynonenal-lysine and 4-hydroxynonenal-histidine were significantly reduced compared to control neurons. This protective effect appears to result from the compound's ability to reduce mitochondrial membrane potential, thereby decreasing electron leakage and subsequent superoxide formation at complexes I and III of the electron transport chain [8].

The temporal relationship between 2,4-dinitrophenol exposure and reactive oxygen species generation follows distinct patterns. In isolated perfused rat liver, 2,4-dinitrophenol infusion initially decreased tissue reactive oxygen species levels while increasing oxygen uptake [9]. However, upon termination of infusion, there was a sharp increase in lucigenin-enhanced chemiluminescence, accompanied by gradual increases in hepatic lactate dehydrogenase and thiobarbituric acid reactive substances release. This biphasic response suggests that 2,4-dinitrophenol's effects on reactive oxygen species generation involve both acute uncoupling effects and secondary metabolic consequences.

Studies utilizing hydrogen peroxide-activated caged uncouplers have demonstrated that 2,4-dinitrophenol can be released in response to reactive oxygen species, creating a potential feedback mechanism [10]. When 200 micromolar solutions of caged 2,4-dinitrophenol were treated with hydrogen peroxide, the compound was released with second-order rate constants of 10±0.8 per molar per second, yielding approximately 57±3% of the theoretical maximum.

Oxidative Stress Response Mechanisms

The cellular response to 2,4-dinitrophenol-induced oxidative stress involves multiple adaptive mechanisms that determine whether cells undergo protection or damage. In neuronal systems, mild mitochondrial uncoupling by 2,4-dinitrophenol activates coordinated stress response pathways that enhance cellular resilience [11]. This hormetic response involves upregulation of cyclic adenosine monophosphate response element-binding protein signaling, brain-derived neurotrophic factor expression, and various autophagy-related genes.

The oxidative stress response to 2,4-dinitrophenol treatment demonstrates cell-type specificity. In spinal cord injury models, both synaptic and non-synaptic mitochondria showed differential responses to oxidative stress markers following 2,4-dinitrophenol administration [12]. Treatment at 15 and 30 minutes post-injury significantly reduced 4-hydroxynonenal, 3-nitrotyrosine, and protein carbonyl levels, indicating effective antioxidant responses. However, the temporal window for effectiveness was narrow, with treatment at 60 minutes post-injury proving ineffective.

Prostate cancer cells demonstrate variable oxidative stress responses to 2,4-dinitrophenol depending on their metabolic phenotype [13]. In LNCaP cells, which exhibit an oxidative metabolic phenotype, 2,4-dinitrophenol treatment resulted in significant increases in reactive oxygen species production measured by CellROX staining, along with reduced levels of cellular thiols and increased deoxyribonucleic acid oxidative damage. Conversely, PC-3 and DU-145 cells showed minimal oxidative stress responses to identical treatment conditions.

The relationship between 2,4-dinitrophenol-induced oxidative stress and cellular antioxidant systems involves complex regulatory networks. In cardiac myocytes, 2,4-dinitrophenol treatment influences the balance between superoxide dismutase activity and hydrogen peroxide accumulation [9]. The compound's ability to reduce mitochondrial membrane potential can paradoxically decrease reactive oxygen species production under certain conditions, while simultaneously triggering adaptive responses that enhance cellular antioxidant capacity.

Calcium Homeostasis Regulation

Effects on Mitochondrial Calcium Influx

2,4-Dinitrophenol exerts profound effects on mitochondrial calcium handling through its primary mechanism of membrane potential reduction. Since mitochondrial calcium uptake is driven by the electrochemical gradient across the inner mitochondrial membrane, 2,4-dinitrophenol's uncoupling action directly impairs the ability of mitochondria to accumulate calcium [1] [12]. This effect has been demonstrated across multiple experimental models and represents a fundamental aspect of the compound's cellular mechanism of action.

In striatal quinolinic acid injection models of excitotoxicity, 2,4-dinitrophenol treatment significantly attenuated quinolinic acid-induced increases in mitochondrial calcium levels [1]. This protective effect was associated with improved mitochondrial respiration and reduced reactive oxygen species formation, suggesting that preventing mitochondrial calcium overload represents a key neuroprotective mechanism. The attenuation of calcium influx occurred without compromising overall cellular viability, indicating that 2,4-dinitrophenol can selectively modulate pathological calcium accumulation while preserving physiological function.

Cardiac myocytes demonstrate complex responses to 2,4-dinitrophenol regarding mitochondrial calcium handling. In studies using 200 micromolar concentrations, 2,4-dinitrophenol caused a biphasic alteration in mitochondrial calcium dynamics, with an initial decrease in mitochondrial calcium content followed by adaptive changes in calcium homeostasis [5]. This pattern suggests that cardiac mitochondria possess robust regulatory mechanisms that can partially compensate for uncoupling-induced alterations in calcium handling.

The temporal aspects of 2,4-dinitrophenol's effects on mitochondrial calcium influx vary significantly based on experimental conditions. In ischemia-reperfusion models, 30 minutes of ischemia followed by reperfusion with 0.1-1 millimolar 2,4-dinitrophenol attenuated calcium gain and maintained sarcolemmal integrity [14]. However, after 60 minutes of ischemia, 2,4-dinitrophenol treatment delayed but did not prevent calcium accumulation, suggesting that the protective window for mitochondrial calcium regulation is time-dependent.

Calcium-free perfusion studies have revealed that 2,4-dinitrophenol can stimulate mitochondrial calcium release even in the absence of extracellular calcium [15]. This finding indicates that the compound affects both calcium influx and efflux mechanisms, with the net effect depending on the cellular calcium environment and the presence of other regulatory factors.

Cytosolic Calcium Level Modulation

The effects of 2,4-dinitrophenol on cytosolic calcium levels reflect complex interactions between mitochondrial uncoupling, calcium release mechanisms, and cellular adaptive responses. In cerebral cortical neurons, low-dose 2,4-dinitrophenol treatment produces sustained increases in intracellular calcium levels that are associated with adaptive cellular responses rather than toxicity [3] [16]. These increases appear to be well-tolerated and may contribute to the compound's neuroprotective effects through activation of calcium-dependent signaling pathways.

Cardiac myocytes exhibit particularly complex cytosolic calcium responses to 2,4-dinitrophenol exposure. At 200 micromolar concentrations, the compound produces a characteristic two-phase increase in cytosolic calcium: an initial rise of 36±2% that is maintained throughout the exposure period, followed by secondary calcium dynamics upon compound washout [5]. This biphasic response suggests that cardiac cells possess sophisticated calcium regulatory mechanisms that respond dynamically to mitochondrial uncoupling.

The pH-dependence of 2,4-dinitrophenol's effects on cytosolic calcium has been demonstrated in type I cells of the carotid body [6]. At 250 micromolar concentrations, the compound increased cytosolic calcium levels under both hypocapnic and normocapnic conditions, although alkalosis diminished these responses. This pH-sensitivity indicates that the cellular acid-base environment significantly influences the magnitude of calcium responses to 2,4-dinitrophenol.

Studies in hippocampal neurons have shown that 2,4-dinitrophenol can prevent the loss of calcium homeostasis that occurs during metabolic stress [17]. When neurons were exposed to conditions of energy failure induced by sodium cyanide or glucose deprivation, co-treatment with 2,4-dinitrophenol significantly reduced adverse effects on cytosolic calcium levels. This protective effect was associated with maintained mitochondrial transmembrane potential and improved cell survival.

The relationship between 2,4-dinitrophenol-induced cytosolic calcium changes and cellular function demonstrates both beneficial and detrimental aspects. In juxtaglomerular cells, 2,4-dinitrophenol treatment produced progressive increases in cytosolic calcium that were associated with apoptotic cell death [18]. However, in other cell types, similar calcium elevations appear to be adaptive and contribute to cellular protection against various stresses.

Cell Cycle Regulation

G1 Phase Arrest Mechanisms

2,4-Dinitrophenol demonstrates significant effects on cell cycle progression, with particular prominence in inducing G1 phase arrest across multiple cell types. In Calu-6 lung cancer cells, 200 micromolar 2,4-dinitrophenol treatment resulted in dose-dependent cell cycle arrest specifically at the G1 phase [7]. This arrest was accompanied by characteristic changes in cell cycle regulatory proteins, including decreased steady-state levels of cyclin proteins and cyclin-dependent kinases, alongside increased protein levels of the cyclin-dependent kinase inhibitor p27.

The molecular mechanisms underlying 2,4-dinitrophenol-induced G1 arrest involve complex alterations in the cyclin-dependent kinase regulatory network. Analysis of cell cycle regulatory proteins in 2,4-dinitrophenol-treated cells revealed significant downregulation of key G1/S transition regulators, including cyclin D, cyclin E, and their associated cyclin-dependent kinases [7]. Simultaneously, the compound induced upregulation of p27, a critical cyclin-dependent kinase inhibitor that prevents phosphorylation of the retinoblastoma protein and subsequent progression into S phase.

Cell-type specificity in 2,4-dinitrophenol's cell cycle effects has been demonstrated in prostate cancer cell lines. In LNCaP cells, 100 micromolar 2,4-dinitrophenol significantly reduced the population of cells in G1 phase while increasing the subG1 population, indicating progression toward apoptosis [19]. However, PC-3 and DU-145 cells showed no significant changes in G1 phase distribution under identical treatment conditions, suggesting that metabolic phenotype influences sensitivity to 2,4-dinitrophenol's cell cycle effects.

The temporal dynamics of G1 arrest induction by 2,4-dinitrophenol follow predictable patterns related to cellular energy status. In Tetrahymena pyriformis, 2,4-dinitrophenol treatment produced concentration-dependent delays in the resumption of cell proliferation, with the duration of lag phase directly correlating with the concentration of undissociated compound [20]. Once proliferation resumed, the rate matched that of control cells, suggesting that the compound primarily affects the G1/S transition rather than overall proliferative capacity.

Cellular Proliferation Impact

The impact of 2,4-dinitrophenol on cellular proliferation extends beyond simple G1 arrest to encompass broader effects on cell division and population dynamics. In cancer cell lines, the compound demonstrates differential effects based on cellular metabolic characteristics and inherent proliferative rates. LNCaP prostate cancer cells, which exhibit relatively slow proliferation rates and oxidative metabolism, showed marked sensitivity to 2,4-dinitrophenol's antiproliferative effects [19]. Treatment with 100 micromolar concentrations resulted in dramatic reductions in viable cell populations, with over 50% of cells progressing to the subG1 phase indicative of apoptotic cell death.

The relationship between 2,4-dinitrophenol concentration and proliferative inhibition demonstrates clear dose-response characteristics. In Calu-6 lung cancer cells, the compound produced an EC50 of approximately 200 micromolar for growth inhibition at 72 hours [7]. Lower concentrations primarily induced cell cycle arrest without significant cell death, while higher concentrations resulted in progressive apoptosis. This concentration-dependent transition from cytostatic to cytotoxic effects suggests that 2,4-dinitrophenol's impact on proliferation involves multiple cellular targets.

Temporal studies of 2,4-dinitrophenol's proliferative effects reveal that the compound's actions evolve over extended exposure periods. In embryonic stem cell differentiation studies, 20 micromolar 2,4-dinitrophenol treatment initially boosted cell proliferation within embryoid bodies [21]. However, prolonged exposure led to shifts in differentiation patterns and eventual proliferative arrest, indicating that the compound's effects on cellular proliferation are both time- and context-dependent.

The metabolic basis for 2,4-dinitrophenol's antiproliferative effects involves disruption of cellular energy production coupled with increased energy expenditure. Cancer cells with high proliferative rates typically exhibit elevated glycolytic activity and may be particularly sensitive to mitochondrial uncoupling [22]. The compound's ability to dissipate the proton gradient across the mitochondrial membrane forces cells to increase substrate consumption while reducing adenosine triphosphate production efficiency, creating an energetic crisis that can halt proliferation.

Apoptotic Pathway Modulation

Caspase Activation Mechanisms

2,4-Dinitrophenol induces apoptosis through multiple caspase-dependent pathways, with the specific mechanisms varying based on cell type and exposure conditions. In Calu-6 lung cancer cells, 200 micromolar 2,4-dinitrophenol treatment resulted in marked activation of multiple caspase family members, including caspase-3, caspase-7, and pan-caspase activity [7]. This activation was accompanied by characteristic apoptotic features including deoxyribonucleic acid fragmentation, loss of mitochondrial membrane potential, and externalization of phosphatidylserine.

The temporal sequence of caspase activation following 2,4-dinitrophenol exposure follows established apoptotic pathways. Initial mitochondrial membrane potential loss occurs within hours of treatment, followed by cytochrome c release and subsequent caspase-9 activation through the intrinsic apoptotic pathway [7]. This mitochondrial-initiated cascade then leads to effector caspase activation, including caspase-3 and caspase-7, which execute the final stages of apoptotic cell death.

Caspase inhibitor studies have revealed the functional significance of different caspase family members in 2,4-dinitrophenol-induced apoptosis. Treatment with Z-VAD-FMK, a pan-caspase inhibitor, markedly rescued Calu-6 cells from compound-induced cell death and partially prevented the loss of mitochondrial membrane potential [7]. However, individual caspase inhibitors showed varying degrees of protection, suggesting that multiple caspase pathways contribute to the overall apoptotic response.

The relationship between 2,4-dinitrophenol-induced reactive oxygen species generation and caspase activation demonstrates important mechanistic connections. In cells treated with caspase inhibitors, the elevated hydrogen peroxide levels induced by 2,4-dinitrophenol were not reduced, while elevated superoxide anion levels were slightly attenuated by pan-caspase inhibition [7]. This pattern suggests that reactive oxygen species generation occurs upstream of caspase activation and may serve as an initiating signal for apoptotic cell death.

Studies in Jurkat cells have demonstrated that 2,4-dinitrophenol can enhance death receptor-induced caspase-8 activation [23]. This enhancement occurred even in cells overexpressing cellular FLICE-inhibitory protein, a natural inhibitor of caspase-8 activation. The compound's ability to sensitize cells to death receptor-mediated apoptosis suggests that 2,4-dinitrophenol may act as a general sensitizer for apoptotic signaling pathways.

Mitochondrial Transition Pore Regulation

The regulation of mitochondrial permeability transition pore opening represents a critical mechanism through which 2,4-dinitrophenol influences cellular survival and death. In cardiac ischemia-reperfusion models, 50 micromolar 2,4-dinitrophenol treatment during the preconditioning phase required transient mitochondrial permeability transition pore opening for cardioprotective effects [24]. This protective mechanism was completely abolished by cyclosporine A and sanglifehrin A, specific inhibitors of mitochondrial permeability transition pore opening.

The temporal dynamics of mitochondrial permeability transition pore regulation by 2,4-dinitrophenol involve both acute and chronic effects. During acute exposure, the compound induces transient, low-conductance pore opening that facilitates mitochondrial calcium efflux and limits calcium overload [24]. This transient opening differs fundamentally from the prolonged, high-conductance pore opening that occurs during cell death, suggesting that 2,4-dinitrophenol can modulate different conformational states of the mitochondrial permeability transition pore.

Studies in adult rat cardiomyocytes have demonstrated that 2,4-dinitrophenol treatment induces cyclosporine A-sensitive, low-conductance transient mitochondrial permeability transition pore opening [24]. This was evidenced by a 28±3% reduction in mitochondrial calcein fluorescence compared to control conditions. The cyclosporine A sensitivity confirms that this effect involves the classical mitochondrial permeability transition pore machinery rather than alternative mitochondrial permeability pathways.

The relationship between 2,4-dinitrophenol-induced mitochondrial uncoupling and permeability transition pore regulation appears to be mechanistically linked. Mitochondrial uncoupling can directly induce mitochondrial permeability transition pore opening through effects on mitochondrial calcium handling and reactive oxygen species generation [24]. This connection suggests that many of the protective effects attributed to mild mitochondrial uncoupling may actually be mediated through controlled activation of mitochondrial permeability transition pore opening.

In spinal cord injury models, 2,4-dinitrophenol treatment significantly delayed mitochondrial permeability transition pore formation while maintaining mitochondrial function [12]. This protective effect was associated with reduced mitochondrial calcium uptake and decreased reactive oxygen species production, both of which are known triggers for pathological mitochondrial permeability transition pore opening. The compound's ability to prevent excessive pore opening while maintaining physiological pore function represents a sophisticated regulatory mechanism that contributes to its neuroprotective effects.

Physical Description

Black powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Taste

Vapor Density

6.35 (Air = 1)

Relative vapor density (air = 1): 6.36

Density

1.683 g/cu cm at 24 °C

Relative density (water = 1): 1.68

LogP

1.67 (LogP)

log Kow = 1.67

1.67 (estimated)

Odor

Decomposition

Melting Point

114.8 °C

112 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation.

Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases.

Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases.

For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.

Vapor Pressure

3.9X10-4 mm Hg at 20 °C

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1326-82-5

Absorption Distribution and Excretion

2,4-DNP appears to be metabolized to less toxic metabolites (primarily aminonitrophenols) that are excreted in the urine. The mechanism of excretion may be passive diffusion, in part, although there is some evidence from one in vitro study of active secretion of 2,4-DNP by the renal organic acid transport process.

It is readily absorbed from skin and through respiratory tract and GI tract.

Studies of blood aqueous barrier & differences of penetrability of 2,4-dinitrophenol into eye from blood in different species ... have shown that dinitrophenol gets into aqueous humor more readily & reaches higher concn in ducks that develop cataracts than ... rabbits that do not. Also, in immature rabbits, in which cataracts can be produced, dinitrophenol entered aqueous humor more readily than in mature rabbits which did not develop cataracts.

For more Absorption, Distribution and Excretion (Complete) data for 2,4-Dinitrophenol (10 total), please visit the HSDB record page.

Metabolism Metabolites

/An/ investigation of the in vitro metabolism of 2,4-DNP by rat liver homogenates found that, under optimal pH and cofactor levels, 81% of the 2,4-DNP was metabolized. 2-Amino-4-nitrophenol accounted for 75%, 4-amino-2-nitrophenol for 23%, and 2,4-diaminophenol for approx 1% of the total amine metabolites produced. Even under suboptimal conditions, 2-amino-4-nitrophenol was the predominant metabolite.

The distribution of enzyme activity was analyzed in subcellular fractions: nucleic, mitochondrial, microsomal, and cytosol. The maximum activity was found in the cytosol, which is the site of other nitroreductases, although nitroreductases can also be located in microsomes. The properties of nitroreductases have been extensively studied for the reduction of p-nitrobenzoic acid. Two separate enzyme systems are involved, one located in the cytosol, and the other in the microsomes. Both forms require the presence of reduced nicotinamide adenine dinucleotides (NADH or NADPH). The cytosolic reducing activity for 2,4-DNP required NADPH, since the activity in both the whole homogenate and in the cytosol was enhanced by adding glucose-6-phosphatase and NADP. The fact that the washed microsomal fraction contained no appreciable activity with 2,4-DNP could be due to the absence of soluble NADPH-generating enzymes, such as a glucose-6-phosphate dehydrogenase. Oxygen partially inhibited the formation of the aminonitrophenols. This inhibition is consistent with a reoxidation of cofactors FADH2 or NADPH in the presence of oxygen. Reduction of (14)C-2,4-DNP to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol by rat liver homogenates was not affected by the addition of p-nitrobenzoic acid, suggesting that different nitroreductases are involved. However, p-nitrophenol, o-nitrophenol, and 2,4-dinitro-6-sec-butylphenol inhibited the reduction of 2,4-DNP. The reduction was competitively inhibited by o-nitrophenol and noncompetitively inhibited by p-nitrophenol and 2,4-dinitro-6-sec-butylphenol. These results indicate separate metabolic pathways for 2,4-DNP and p-nitrobenzoic acid. The competitive inhibition by o-nitrophenol, however, suggests that 2,4-DNP and o-nitrophenol compete for the same active site on the nitroreductase, while the noncompetitive inhibition by the other two nitro compounds suggests binding at different sites on the enzyme. Limited information indicates that 2,4-DNP may also be conjugated to glucuronic acid or sulfate in the liver and then be excreted in the urine.

In urine of /sc/ treated rabbits, dinitrophenol glucuronide, 2-aminonitrophenol & its ether sulfate were found. In vitro, but not in vivo, studies indicated presence of 4-aminonitrophenol. Latter was unstable ... .

For more Metabolism/Metabolites (Complete) data for 2,4-Dinitrophenol (8 total), please visit the HSDB record page.

2,4-DNP can readily enter the body through inhalation and ingestion. It can probably be absorbed through the skin also. Animal studies show that after 2,4-DNP enters the body, the blood can carry it to organs and tissues such as the liver, the kidneys, and the eyes. DNP does not build up in organs and tissues, but it is metabolized via reduction of the nitro groups or broken down to other chemicals. The parent compound and metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol and diaminophenol are excreted in the urine. 2,4-DNP is also excreted by mammals, partially unchanged, partially conjugated with glucuronic acid and probably as 2,4-diamenolphenol. (L168, T30)

Associated Chemicals

2,3-Dinitrophenol; 66-56-8

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 4th degree

Methods of Manufacturing

Sulfur Black 1 is formed by heating sodium 2,4-dinitrophenolate in water with sodium polysulfide.

HEATING OF 2,4-DINITROPHENOL OR ITS SODIUM SALT WITH SODIUM POLYSULFIDE UNDER REFLUX & PRECIPITATION OF THE DYE BY THE ADDITION OF ACID OR BY AIR OXIDATION

General Manufacturing Information

C.I. Sulphur Black 1: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF DYES, INCLUDING CI SULPHUR BLACK 1, FROM CELLULOSIC FIBERS BY THIN LAYER CHROMATOGRAPHY.

Clinical Laboratory Methods

Spectrophotometric analysis of plasma of rats treated, and not treated with dinitrophenol.

Storage Conditions

Interactions

In isolated perfused rat livers, 2,4-DNP caused a depletion of the mitochondrial calcium pool, without altering the extramitochondrial calcium pool. Because 2,4-DNP uncouples oxidative phosphorylation from electron transport by dissipating the electrochemical potential, which provides the energy for the accumulation of calcium in the mitochondrial matrix, only the calcium pool in the mitochondria was affected. 2,4-DNP also caused a rapid increase in NAD, along with a decrease in NADH, a rapid decrease in protein thiol content, but only a slow decrease in nonprotein thiol (e.g., reduced glutathione [GSH]), and an increase in cytoplasmic calcium concentration in isolated rat intestinal cells. This DNP-induced protein thiol loss and/or increase of cytoplasmic calcium concentration induced cell rounding and decreased cell viability. Incubation of salicylate and 2,4-DNP with intestinal cells caused a reduction in the 2,4-DNP-induced increase in cytosolic free calcium concentration by complexation, which facilitated the release of calcium from cells. Salicylate also inhibited DNP-induced cell rounding and increased cell viability in the small intestine.

Salicylate (aspirin), which also uncouples oxidative phosphorylation in mitochondrial preparations (although at much higher concentrations than 2,4-DNP), partially inhibited a protein thiol loss induced by 2,4-DNP, but not nonprotein thiol loss by 2,4-DNP in the small intestine of rats. Although DNP inhibits the absorption of the hydrophilic drug, cefmetazole, incubation of DNP and salicylate removed this inhibitory effect in the small intestine. By preventing the DNP-induced protein thiol loss in the small intestine, salicylate appears to enhance diffusivity of cefmetazole in the small intestines. However, salicylate at very high doses can also increase respiratory rates and produce hyperthermia in humans, and possibly exaggerate these signs in persons acutely exposed to 2,4-DNP.

Pretreatment of rats with haloperidol significantly diminished the hyperpyrexia and lethality of 2,4-DNP by interfering with the uncoupling of oxidative phosphorylation by 2,4-DNP. The protection by haloperidol may have occurred by an indirect action on the mitochondrial membrane.

For more Interactions (Complete) data for 2,4-Dinitrophenol (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Yeh et al. Discovering chemical modifiers of oncogene-regulated hematopoietic differentiation Nature Chemical Biology, doi: 10.1038/nchembio.147, published online 26 January 2009 http://www.nature.com/naturechemicalbiology